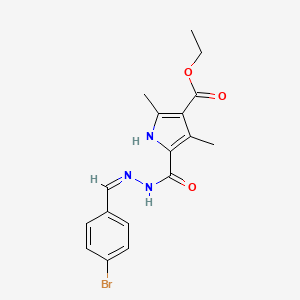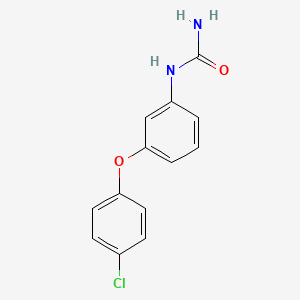
N-(1,3-benzodioxol-5-yl)-2-(4-phenylquinazolin-2-yl)sulfanylacetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound N-(1,3-benzodioxol-5-yl)-2-(4-phenylquinazolin-2-yl)sulfanylacetamide is a derivative of sulfanyl acetamide with potential biological activity. Although the specific compound is not directly mentioned in the provided papers, the papers discuss closely related chemical structures and their synthesis, which can provide insights into the description of the compound .
Synthesis Analysis
The synthesis of related N-substituted derivatives of sulfanyl acetamides involves multiple steps. The first phase includes the conversion of phenyl acetic acid into an ester, followed by hydrazide, and then cyclization in the presence of carbon disulfide to afford a 5-benzyl-1,3,4-oxadiazole-2-thiol . In the second phase, N-substituted-2-bromoacetamides are prepared by reacting substituted amines with bromoacetyl bromide in a basic medium . The final phase involves stirring the 5-benzyl-1,3,4-oxadiazole-2-thiol with N-substituted-2-bromoacetamides in the presence of N,N-dimethylformamide (DMF) and sodium hydride (NaH) to yield the target compounds . These methods could be adapted for the synthesis of N-(1,3-benzodioxol-5-yl)-2-(4-phenylquinazolin-2-yl)sulfanylacetamide.
Molecular Structure Analysis
Spectral techniques such as Electron Impact Mass Spectrometry (EI-MS), Infrared Spectroscopy (IR), and Proton Nuclear Magnetic Resonance ((1)H-NMR) are used to confirm the structures of synthesized compounds . These techniques would be essential in analyzing the molecular structure of N-(1,3-benzodioxol-5-yl)-2-(4-phenylquinazolin-2-yl)sulfanylacetamide to ensure its successful synthesis and to determine its structural integrity.
Chemical Reactions Analysis
The synthesized compounds are typically screened for their reactivity with various enzymes or microorganisms to determine their biological activity. For instance, some derivatives have been found to be active against enzymes such as butyrylcholinesterase (BChE), acetylcholinesterase (AChE), and lipoxygenase (LOX) . Others have been screened for antimicrobial and hemolytic activity, showing variable activity against selected microbial species . These analyses would be relevant for understanding the chemical reactivity of N-(1,3-benzodioxol-5-yl)-2-(4-phenylquinazolin-2-yl)sulfanylacetamide.
Physical and Chemical Properties Analysis
The physical and chemical properties of the synthesized compounds, such as solubility, melting point, and stability, are important for their potential application. The papers do not provide specific details on these properties, but such information would be crucial for the comprehensive analysis of N-(1,3-benzodioxol-5-yl)-2-(4-phenylquinazolin-2-yl)sulfanylacetamide. The compound's reactivity and interaction with biological systems would also be influenced by these properties.
科学的研究の応用
Antituberculosis Activity
N-(1,3-benzodioxol-5-yl)-2-(4-phenylquinazolin-2-yl)sulfanylacetamide is a compound that has shown promise in the field of medicinal chemistry, particularly in the synthesis of heteroarylthioquinoline derivatives. One study found that these derivatives exhibit significant in vitro antituberculosis activity against Mycobacterium tuberculosis H37Rv. Notably, specific compounds within this series displayed minimal cytotoxic effects against mouse fibroblasts, highlighting their potential as therapeutic agents with reduced side effects (Selvam et al., 2011).
Anticancer and Antimicrobial Properties
Further research into similar compounds has revealed their potential in combating cancer and microbial infections. A study that synthesized lipophilic acetamide derivatives found that several of these compounds demonstrated broad-spectrum antibacterial activity and appreciable antifungal activity. Additionally, some derivatives exhibited significant anticancer effects against various cancer lines, underscoring the versatility of this chemical structure in medicinal applications (Ahmed et al., 2018).
Synthesis of Alkaloids
The chemical structure of N-(1,3-benzodioxol-5-yl)-2-(4-phenylquinazolin-2-yl)sulfanylacetamide lends itself well to the synthesis of complex alkaloids. Research into the synthesis of such alkaloids has revealed that derivatives of this compound can be instrumental in the formation of intricate molecular structures like jamtine, a tetrahydroisoquinoline alkaloid. This demonstrates the compound's utility in the field of organic chemistry and drug synthesis (Padwa et al., 2003).
Antiviral Activities
Additionally, derivatives of this compound have shown effectiveness against various viruses, including respiratory and biodefense viruses. A study involving the synthesis of novel quinazolin-4(3H)-ones and their evaluation against various viruses highlighted the potential of these compounds in the development of antiviral drugs. This indicates the broad-spectrum biomedical applications of these compounds, encompassing both antibacterial and antiviral therapies (Selvam et al., 2007).
特性
IUPAC Name |
N-(1,3-benzodioxol-5-yl)-2-(4-phenylquinazolin-2-yl)sulfanylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H17N3O3S/c27-21(24-16-10-11-19-20(12-16)29-14-28-19)13-30-23-25-18-9-5-4-8-17(18)22(26-23)15-6-2-1-3-7-15/h1-12H,13-14H2,(H,24,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PVQHVIHYVIEMOH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)NC(=O)CSC3=NC4=CC=CC=C4C(=N3)C5=CC=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H17N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

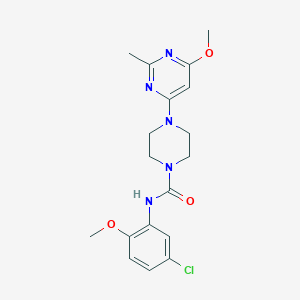
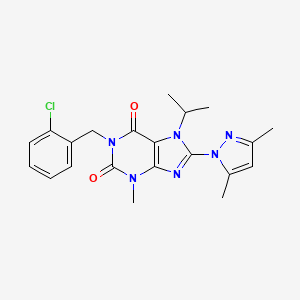
![3-chloro-2-[3-(trifluoromethyl)-4,5,6,7-tetrahydro-1H-indazol-1-yl]aniline](/img/structure/B2549542.png)
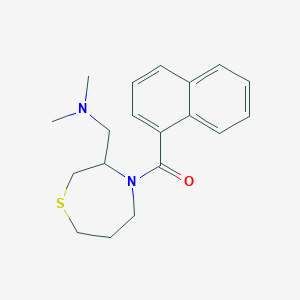
![2-[(3,4-Dichlorophenyl)methoxy]isoindole-1,3-dione](/img/structure/B2549545.png)
![5-[(4-Chloro-3-methylphenoxy)methyl]-2-methylpyrazol-3-amine](/img/structure/B2549546.png)
![N-(3,4-dimethoxybenzyl)-4-oxospiro[chroman-2,3'-pyrrolidine]-1'-carboxamide](/img/structure/B2549548.png)
![2-(1-{[(9H-fluoren-9-yl)methoxy]carbonyl}piperidin-4-yl)-1,3-thiazole-5-carboxylic acid](/img/structure/B2549550.png)
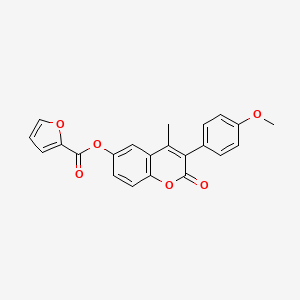

![N-(4-bromo-3-methylphenyl)-2-(7-morpholin-4-yl-4-oxopyrimido[4,5-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B2549555.png)
